4-Bromoantipyrine

Cerebral Blood Flow (CBF) Biodistribution Pharmacokinetics

Procure 4-Bromoantipyrine for radiotracer synthesis (4-[⁸²/⁷⁸Br]bromoantipyrine, ~90% melt-method yield), inert C-Br handle for sequential Pd-catalyzed heterocycle construction, or SAR studies of C4 halogenation effects (CYP450/CPO inhibition, charge-transfer complexes). Superior brain uptake (2.0% dose/organ) versus iodo-analog (1.74%) justifies selection for rCBF PET probes. ≥98% purity, ambient shipping.

Molecular Formula C11H11BrN2O
Molecular Weight 267.12 g/mol
CAS No. 5426-65-3
Cat. No. B1199591
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Bromoantipyrine
CAS5426-65-3
Synonyms4-bromoantipyrine
Molecular FormulaC11H11BrN2O
Molecular Weight267.12 g/mol
Structural Identifiers
SMILESCC1=C(C(=O)N(N1C)C2=CC=CC=C2)Br
InChIInChI=1S/C11H11BrN2O/c1-8-10(12)11(15)14(13(8)2)9-6-4-3-5-7-9/h3-7H,1-2H3
InChIKeyQYWWSDVPNCBSIA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Bromoantipyrine (CAS 5426-65-3) Procurement & Technical Overview for Research and Industrial Sourcing


4-Bromoantipyrine (CAS 5426-65-3) is a halogenated derivative of the pyrazolone core antipyrine, wherein a bromine atom is substituted at the 4-position of the heterocyclic ring [1]. As a crystalline solid with a melting point range of 115.0–118.0 °C and a typical commercial purity specification of ≥98.0% (HPLC, nonaqueous titration) , this compound serves as a versatile intermediate and a specialized research probe. Its procurement is driven by unique physicochemical and reactivity profiles—including a measured octanol/water partition coefficient of 13.5 at pH 7.0 [2] and a radiotracer half-life advantage—that fundamentally distinguish it from both its parent antipyrine and its iodo- and amino-substituted structural analogs.

Why 4-Bromoantipyrine (CAS 5426-65-3) Cannot Be Casually Substituted with Other Antipyrine Analogs


The core antipyrine scaffold is a common platform, yet the precise nature of the C4 substituent dictates divergent chemical and biological behavior that precludes simple functional interchange. 4-Bromoantipyrine is not merely an incremental modification of antipyrine or its other halogenated derivatives; instead, the specific electronic and steric properties of the bromine atom—as well as the isotopic properties of its radioisotopes—impose unique constraints and confer distinct advantages. For instance, 4-iodoantipyrine offers higher lipophilicity and superior C–H arylation reactivity, while 4-bromoantipyrine demonstrates higher synthetic accessibility for radiolabeling and a divergent brain uptake profile in vivo [1]. Furthermore, the 4-aminoantipyrine analogs exhibit entirely different electron-donating characteristics that fundamentally alter their complexation behavior and biological interactions [2]. Consequently, selecting 4-bromoantipyrine over its close structural relatives is a decision dictated by specific quantitative trade-offs in reactivity, biodistribution, and synthetic feasibility.

Product-Specific Quantitative Evidence: Benchmarking 4-Bromoantipyrine (CAS 5426-65-3) Against Key Analogs


Lipophilicity and In Vivo Brain Uptake: Superior Brain Penetration in Rats Despite Lower LogP

In a direct comparative biodistribution study in rats, 4-bromoantipyrine (BrAP) demonstrated a significantly higher brain uptake of 2.0% dose/organ at 2 minutes post-i.v. injection, compared to only 1.74% dose/organ for its iodo analog 4-iodoantipyrine (IAP) [1]. This occurred despite IAP exhibiting a higher measured octanol/pH 7.0 buffer partition coefficient of 20.9, versus 13.5 for BrAP [1]. This counter-intuitive finding indicates that the lower lipophilicity of 4-bromoantipyrine does not impede—and in fact, enhances—its early-phase brain distribution relative to the more lipophilic iodo analog, a critical factor for researchers developing blood flow tracers or studying drug delivery across the blood-brain barrier.

Cerebral Blood Flow (CBF) Biodistribution Pharmacokinetics Nuclear Medicine

Synthetic Efficiency: High Radiochemical Yield via Simplified Melt Method

The synthesis of radiolabeled tracers is often hampered by complex, low-yielding procedures. For 4-bromoantipyrine, the preparation of the [82Br]-labeled analog can be achieved with a high radiochemical yield of approximately 90% using the simplest melt method [1]. In contrast, while the corresponding 4-[131I]iodoantipyrine can also be synthesized via this route, its radiochemical yield is dependent on reaction time and does not always reach the same efficiency under identical simple conditions; optimized conditions for 4-iodoantipyrine often require more specific pH control to achieve comparable yields [1]. This streamlined synthesis with high yield makes 4-bromoantipyrine a more accessible and cost-effective precursor for generating radiolabeled probes for PET imaging of regional cerebral blood flow (rCBF) [2].

Radiochemistry PET Tracer Synthesis Isotope Labeling Process Chemistry

Distinct Reactivity in Cross-Coupling: Inertness in Pd-Catalyzed C–H Arylation

In the context of palladium-catalyzed C–H bond arylations, 4-bromoantipyrine and 4-iodoantipyrine exhibit fundamentally different reactivities. A 2020 study in Tetrahedron Letters reported that, in contrast to 4-iodoantipyrine, 4-bromoantipyrine could not be employed as an efficient heteroaryl source for the Pd-catalyzed direct C–H arylation of 5-membered ring heteroarenes . This inertness is a critical differentiator; while the iodo analog can act as a coupling partner, the bromo analog resists this transformation. This means that for chemists seeking to preserve the C-Br bond during subsequent synthetic steps, 4-bromoantipyrine offers a distinct advantage in orthogonal protection or functionalization strategies where the bromine serves as a stable handle.

Synthetic Methodology Palladium Catalysis C-H Activation Medicinal Chemistry

Differential Inhibition of Chloroperoxidase Activity: Distinct Mechanistic Behavior

The impact of C4 substitution on enzymatic interactions is quantitatively evident in studies with chloroperoxidase (CPO), a model enzyme for liver microsomal cytochrome P-450 activity. In the presence of KBr, 4-bromoantipyrine was found to inhibit the catalytic activity of CPO, but it did so less effectively than the parent compound, antipyrine [1]. This indicates that the introduction of the bromine atom at the 4-position significantly modulates the compound's interaction with the enzyme's active site and its subsequent metabolic processing. The data suggest that the methyl group of antipyrine is cleaved subsequent to halogenation, a pathway that is altered for the pre-halogenated 4-bromo derivative [1].

Enzymology Drug Metabolism Biotransformation Cytochrome P450 Model

Evidence-Backed Procurement Scenarios: When to Source 4-Bromoantipyrine (CAS 5426-65-3)


Development of Radiolabeled Tracers for Cerebral Blood Flow (CBF) Imaging

The primary, evidence-backed use case for 4-bromoantipyrine is as a precursor for the radiolabeled tracer 4-[82Br]bromoantipyrine, and analogously 4-[78Br]bromoantipyrine, for the determination of regional cerebral blood flow (rCBF) using Positron Emission Tomography (PET) [1]. This application is validated by comparative tracer kinetic studies in animal models (cats and baboons) alongside 4-[18F]fluoroantipyrine, 4-[125I]iodoantipyrine, and [15O]water [2]. The procurement rationale for this specific bromo analog over other haloantipyrines is grounded in the combination of its advantageous brain uptake profile in vivo (2.0% dose/organ in rats vs. 1.74% for the iodo analog) [3] and its favorable radiochemical synthesis via a high-yield (∼90%) melt method [4].

Synthesis of Complex Heterocycles Requiring a Stable C4-Halogen Handle

For synthetic organic chemists, 4-bromoantipyrine serves as a key intermediate when the synthetic pathway requires a halogen substituent at the C4 position that is stable under specific cross-coupling conditions. The documented inertness of 4-bromoantipyrine in Pd-catalyzed C–H arylations—in stark contrast to the reactivity of 4-iodoantipyrine —provides a clear, data-driven justification for selecting the bromo derivative. This allows for multi-step sequences where the C-Br bond can be carried through reactions that would otherwise consume a more labile C-I bond, enabling late-stage diversification or the construction of complex antipyrine-fused heterocycles such as thiazoles, pyrazolopyridines, and pyrazolopyrimidines [5].

Metabolic and Enzymatic Probe Studies to Elucidate Halogenation Effects

4-Bromoantipyrine is a critical tool for investigating structure-activity and structure-metabolism relationships around the antipyrine scaffold. Its procurement is indicated for studies where the specific effect of C4 halogenation on biological systems must be quantified. For instance, in enzymatic models of cytochrome P-450 activity, 4-bromoantipyrine has been shown to inhibit chloroperoxidase (CPO) less effectively than unsubstituted antipyrine [6]. This differential inhibition profile makes 4-bromoantipyrine an essential comparative compound for deconvoluting the role of the C4 position in the metabolism and bioactivation of this important class of molecules.

Investigating Charge-Transfer Complexation with p-Quinones

The electronic influence of the bromine atom at the C4 position renders 4-bromoantipyrine a valuable component in physical organic chemistry studies. Research has shown that the intensity of new absorption bands formed upon complexation between pyrazolone derivatives and p-quinones is susceptible to the nature of the C4 substituent, with basic groups markedly increasing the equilibrium constant (K) [7]. Therefore, 4-bromoantipyrine is the compound of choice for experiments aimed at understanding the electron-withdrawing effects of a halogen on the formation and stability of charge-transfer complexes, providing a well-defined comparator for more electron-rich analogs like 4-aminoantipyrine.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-Bromoantipyrine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.